1-(morpholinomethyl)-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone]
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Overview
Description
1-(Morpholinomethyl)-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone] is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 1-(morpholinomethyl)-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone] typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the indole core: This can be achieved through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of the morpholinomethyl group: This step often involves a Mannich reaction, where morpholine, formaldehyde, and the indole derivative are reacted together under acidic conditions.
Attachment of the hydrazone moiety: The final step involves the reaction of the indole derivative with 3,4-dichlorophenylhydrazine under appropriate conditions to form the desired compound.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
1-(Morpholinomethyl)-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone] can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the morpholinomethyl group.
Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(Morpholinomethyl)-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone] has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(morpholinomethyl)-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone] involves its interaction with specific molecular targets and pathways. The compound is known to bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
1-(Morpholinomethyl)-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone] can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
Indole-2-carboxylic acid: Known for its antimicrobial properties.
5-Fluoroindole: Used in medicinal chemistry for its antiviral and anticancer activities.
What sets 1-(morpholinomethyl)-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone] apart is its unique combination of the morpholinomethyl and hydrazone groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
3-[(3,4-dichlorophenyl)diazenyl]-1-(morpholin-4-ylmethyl)indol-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N4O2/c20-15-6-5-13(11-16(15)21)22-23-18-14-3-1-2-4-17(14)25(19(18)26)12-24-7-9-27-10-8-24/h1-6,11,26H,7-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOFZFYZLVWJBML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CN2C3=CC=CC=C3C(=C2O)N=NC4=CC(=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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